

The Pharmacokinetics of Capmatinib's Major Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics of the major metabolite of capmatinib, M16 (also known as CMN288), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways. Contrary to some initial assumptions, the primary circulating metabolite is M16, not M18.

Quantitative Pharmacokinetic Data for Metabolite M16

The pharmacokinetic parameters of the major and pharmacologically inactive metabolite of capmatinib, M16 (CMN288), have been characterized in human studies. The following tables summarize the key quantitative data from a phase 1, open-label, single-dose study in participants with normal and impaired hepatic function. In this study, participants received a single oral dose of 200 mg capmatinib.[3]

Table 1: Summary of Pharmacokinetic Parameters for M16 (CMN288) by Hepatic Function[3]

Parameter	Normal (n=9)	Mild Impairment (n=6)	Moderate Impairment (n=8)	Severe Impairment (n=6)
AUCinf (ng·h/mL)				
Mean (SD)	4820 (1880)	2300 (691)	3850 (2490)	2350 (1200)
GM (CV%)	4560 (35.2)	2190 (37.4)	3400 (52.0)	2130 (49.5)
AUClast (ng·h/mL)				
Mean (SD)	4780 (1880)	2250 (677)	3830 (2490)	2330 (1210)
GM (CV%)	4520	2150	3370	
Cmax (ng/mL)				
GM (CV%)				
t _{1/2} (h)				
GM (CV%)				
Tmax (h)				
Median (Range)	1.5 (1.0–2.0)	1.0 (1.0–2.0)	1.0 (1.0–3.0)	3.0 (1.5–6.0)

AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum observed plasma concentration; t_{1/2}: Elimination half-life; Tmax: Time to reach Cmax; GM: Geometric Mean; CV%: Geometric Coefficient of Variation; SD: Standard Deviation.

A notable observation is that the geometric mean values for AUCinf, AUClast, Cmax, and t_{1/2} of M16 were numerically lower in all hepatic impairment groups compared to the group with normal hepatic function.[3] Furthermore, M16 does not accumulate after multiple dosing of capmatinib.[3]

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

The fundamental understanding of capmatinib's metabolism and the identification of M16 as the major metabolite stem from a human ADME study.[\[4\]](#)[\[5\]](#)

- Study Design: A single-center, open-label, single-dose study.
- Participants: Six healthy male volunteers.
- Dosing: A single oral dose of 600 mg of ¹⁴C-labeled capmatinib was administered.[\[4\]](#)
- Sample Collection: Blood, plasma, urine, and feces were collected at various time points to determine mass balance, metabolite profiles, and concentrations of total radioactivity, capmatinib, and its metabolites.[\[4\]](#)
- Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.[\[4\]](#) Plasma concentrations of capmatinib and its metabolites were determined to profile the metabolic pathways.

Pharmacokinetic Study in Hepatically Impaired Patients

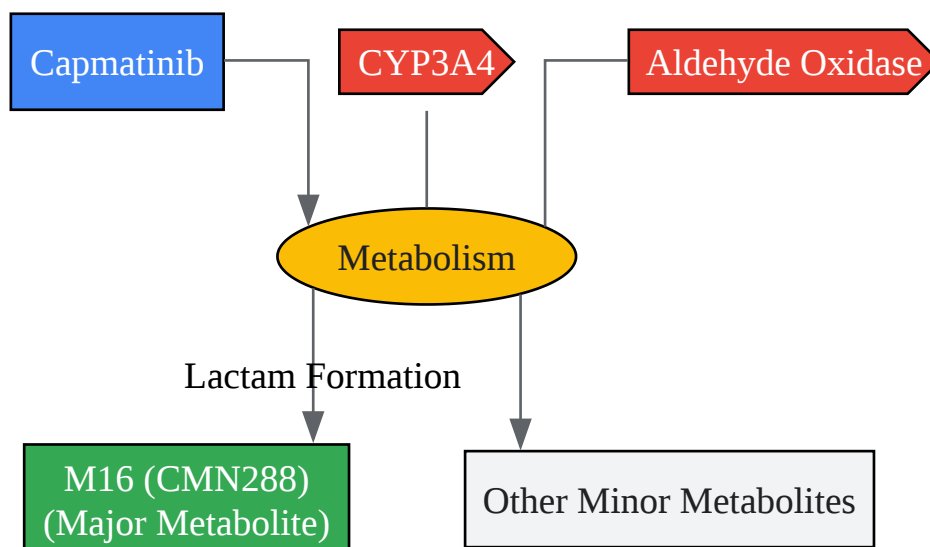
A dedicated clinical study was conducted to assess the pharmacokinetics of capmatinib and its metabolite M16 in individuals with varying degrees of hepatic impairment.[\[3\]](#)

- Study Design: A phase 1, multicenter, open-label, parallel-group study.[\[3\]](#)
- Participants: Adult participants with normal hepatic function and those with mild, moderate, and severe hepatic impairment.[\[3\]](#)
- Dosing: A single oral dose of 200 mg capmatinib was administered.[\[3\]](#)
- Blood Sampling: Serial blood samples were collected from a forearm vein at the following time points: predose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[\[3\]](#)
- Analytical Method: Plasma concentrations of capmatinib and M16 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a lower limit of quantification (LLOQ) of approximately 1.00 ng/mL.[\[3\]](#)[\[6\]](#)

Visualizations

Capmatinib Metabolism and M16 Formation

Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).^{[1][4]} The major circulating metabolite, M16, is formed through lactam formation, a reaction catalyzed mainly by aldehyde oxidase in the hepatic cytosol.^[4]

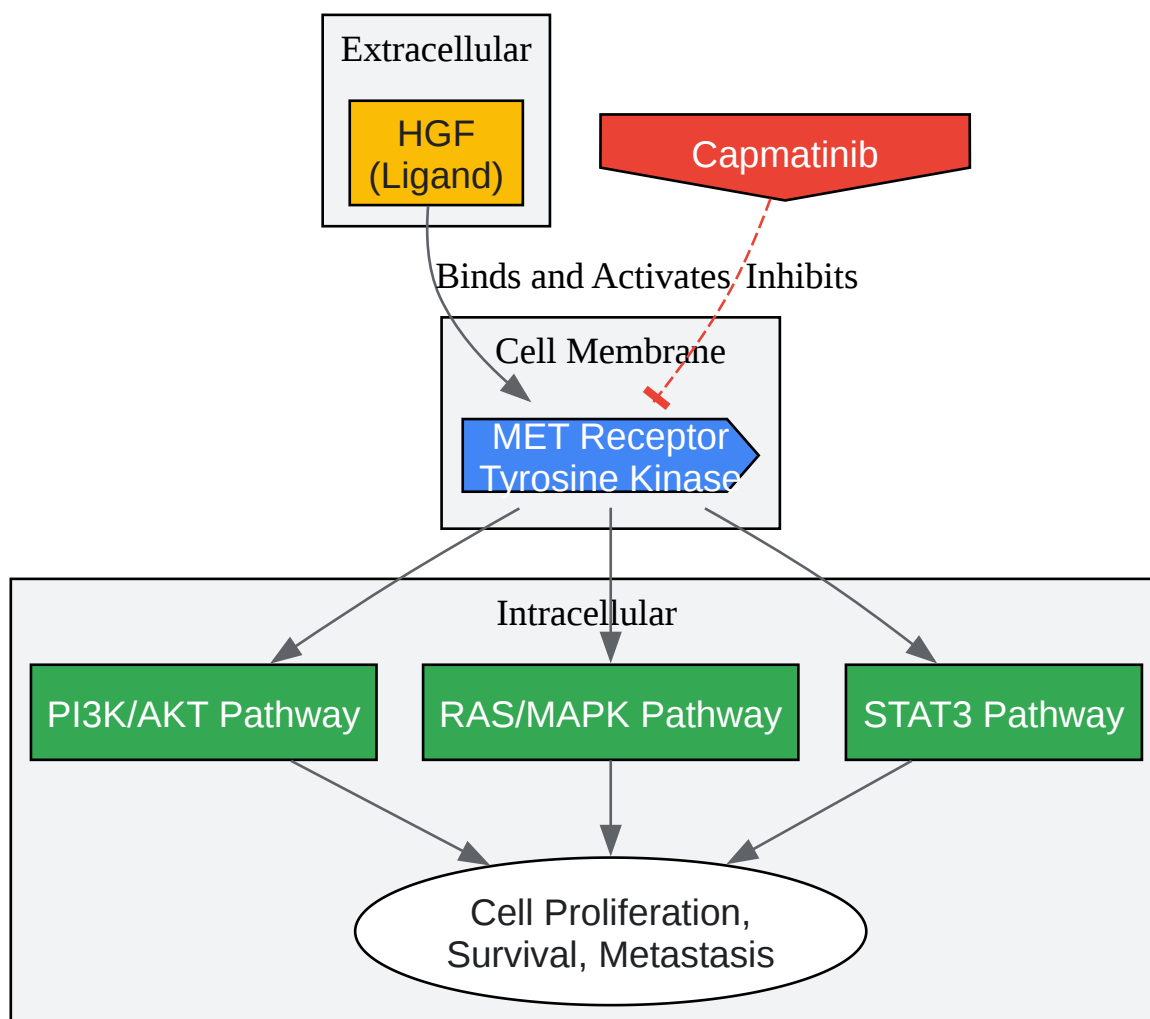


[Click to download full resolution via product page](#)

Figure 1. Capmatinib Metabolism to M16.

MET Signaling Pathway and Capmatinib's Mechanism of Action

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase.^{[7][8]} The MET signaling pathway, when aberrantly activated in cancer, drives tumor growth, proliferation, and metastasis.^{[8][9]}

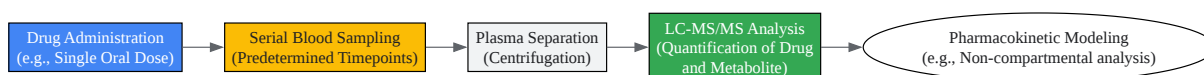


[Click to download full resolution via product page](#)

Figure 2. MET Signaling Pathway Inhibition by Capmatinib.

Experimental Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for capmatinib and its metabolites follows a structured experimental workflow.



[Click to download full resolution via product page](#)

Figure 3. Experimental Workflow for PK Analysis.

Conclusion

The major metabolite of capmatinib is M16 (CMN288), a pharmacologically inactive compound. Its pharmacokinetic profile has been well-characterized, demonstrating no accumulation with multiple dosing and altered exposure in patients with hepatic impairment. The formation of M16 is primarily mediated by aldehyde oxidase. A thorough understanding of the pharmacokinetics of both the parent drug and its major metabolites is essential for the continued safe and effective use of capmatinib in the treatment of MET-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open-label, single-dose, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis [mdpi.com]
- 7. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [The Pharmacokinetics of Capmatinib's Major Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15193805#pharmacokinetics-of-capmatinib-metabolite-m18>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com